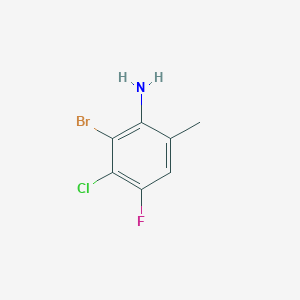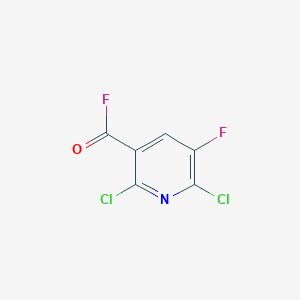
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline (DCTN) is an organic compound used in a variety of scientific research applications. It is a member of the aniline family, a class of aromatic compounds containing a six-membered ring of carbon and nitrogen atoms. DCTN has a wide range of properties, including strong solubility in a variety of solvents, low vapor pressure, and high boiling point. It is an important reagent for organic synthesis and as a catalyst in reactions.
Applications De Recherche Scientifique
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline is widely used in scientific research applications. It is an important reagent for organic synthesis and as a catalyst in reactions. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It has been used in the synthesis of a variety of drugs and other compounds, including antifungal agents, antiviral agents, and anti-cancer agents. It has also been used in the synthesis of dyes and pigments, as well as in the production of polymers and other materials.
Mécanisme D'action
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline acts as a catalyst in the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane to form the desired product. The reaction is believed to involve the formation of a cyclic intermediate, which is then attacked by the nucleophile. The reaction is believed to proceed through a series of steps, including the formation of an intermediate, the attack of the nucleophile, and the elimination of a leaving group.
Biochemical and Physiological Effects
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as being able to inhibit the growth of certain types of cancer cells. It has also been found to have antioxidant activity, which may be beneficial in preventing the damage caused by free radicals. Additionally, it has been found to have antifungal properties, which may be beneficial in treating fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline is its high solubility in a variety of solvents, which makes it easy to use in a variety of reactions. Additionally, it has a low vapor pressure and high boiling point, which makes it easier to use in reactions that require higher temperatures. However, N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline also has some limitations, such as its high cost and the fact that it is not as widely available as other compounds.
Orientations Futures
The use of N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline in scientific research applications has been increasing in recent years, and there are a number of potential future directions for its use. One potential direction is the development of new synthetic methods for its synthesis. Additionally, research could be conducted to explore its potential uses in the synthesis of new pharmaceuticals, biochemicals, and other organic compounds. Additionally, research could be conducted to further explore its biochemical and physiological effects, as well as its potential applications in the treatment of diseases. Finally, research could be conducted to explore its potential applications in the production of polymers and other materials.
Méthodes De Synthèse
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline can be synthesized through a variety of methods. One of the most common methods is by the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane. This reaction is carried out in the presence of a base, such as sodium hydroxide, and produces the desired product in high yield. Other methods of synthesis include the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane in the presence of an acid, such as hydrochloric acid, and the reaction of 5-chloro-2-nitro-4-trifluoromethylaniline with dibromo-N,N-dipropylpropane in the presence of a Lewis acid, such as aluminum chloride.
Propriétés
IUPAC Name |
5-chloro-2-nitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2O2/c1-3-5-18(6-4-2)11-8-10(14)9(13(15,16)17)7-12(11)19(20)21/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWGWAHUDNLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-5-chloro-2-nitro-4-trifluoromethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)


![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)
![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)




